N-{2-ethoxy-5-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{2-ethoxy-5-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of ethoxy, pyridinylmethyl, and sulfamoyl groups attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-ethoxy-5-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.
Attachment of the Pyridin-3-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with a suitable nucleophile.
Sulfamoylation: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-ethoxy-5-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl ring and the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{2-ethoxy-5-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacophore.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{2-ethoxy-5-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-ethoxy-pyrimidin-2-yl)-acetamide: Shares the ethoxy and acetamide groups but differs in the heterocyclic ring.
3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide: Similar structure with a chloro and benzamide group.
Uniqueness
N-{2-ethoxy-5-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-16-7-6-14(9-15(16)19-12(2)20)24(21,22)18-11-13-5-4-8-17-10-13/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBGCLXGXJTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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